4-{[(5Z)-2-(4-ethoxyphenyl)-6-oxo-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylidene]methyl}-2-methoxyphenyl acetate
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Overview
Description
4-{[(5Z)-2-(4-ethoxyphenyl)-6-oxo-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylidene]methyl}-2-methoxyphenyl acetate is a complex organic compound that belongs to the class of triazolothiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5Z)-2-(4-ethoxyphenyl)-6-oxo-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylidene]methyl}-2-methoxyphenyl acetate typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the triazolothiazole core, followed by the introduction of the ethoxyphenyl and methoxyphenyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{[(5Z)-2-(4-ethoxyphenyl)-6-oxo-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylidene]methyl}-2-methoxyphenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-{[(5Z)-2-(4-ethoxyphenyl)-6-oxo-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylidene]methyl}-2-methoxyphenyl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biology, this compound has been studied for its potential as a bioactive molecule. Its interactions with various biological targets make it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, the compound’s pharmacological properties are of interest. It has shown potential in various preclinical studies for its anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-{[(5Z)-2-(4-ethoxyphenyl)-6-oxo-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylidene]methyl}-2-methoxyphenyl acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(5Z)-2-(4-methoxyphenyl)-6-oxo-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylidene]methyl}-2-ethoxyphenyl acetate
- 4-{[(5Z)-2-(4-chlorophenyl)-6-oxo-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylidene]methyl}-2-methoxyphenyl acetate
Uniqueness
The uniqueness of 4-{[(5Z)-2-(4-ethoxyphenyl)-6-oxo-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylidene]methyl}-2-methoxyphenyl acetate lies in its specific substitution pattern and the resulting pharmacological properties. The presence of the ethoxyphenyl and methoxyphenyl groups contributes to its distinct chemical behavior and biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C22H23N3O5S |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
[4-[(Z)-[2-(4-ethoxyphenyl)-6-oxo-1,2,3,3a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C22H23N3O5S/c1-4-29-16-8-6-15(7-9-16)20-23-22-25(24-20)21(27)19(31-22)12-14-5-10-17(30-13(2)26)18(11-14)28-3/h5-12,20,22-24H,4H2,1-3H3/b19-12- |
InChI Key |
SGXZTKDOHATQLT-UNOMPAQXSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2NC3N(N2)C(=O)/C(=C/C4=CC(=C(C=C4)OC(=O)C)OC)/S3 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2NC3N(N2)C(=O)C(=CC4=CC(=C(C=C4)OC(=O)C)OC)S3 |
Origin of Product |
United States |
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